6-fluoro-5-iodo-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

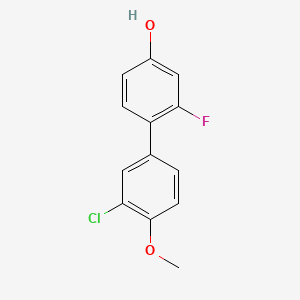

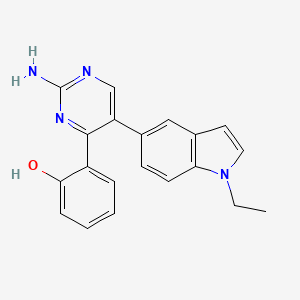

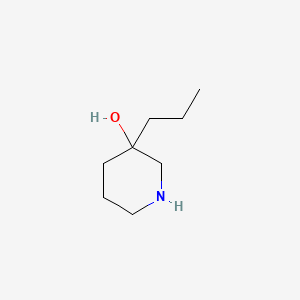

6-fluoro-5-iodo-1H-indazole is a compound that belongs to the class of indazole derivatives . Indazole derivatives are important heterocycles in drug molecules and display versatile biological activities .

Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, treatment of azobenzenes and aldehydes with [Cp*Co (C 6 H 6)] [B (C 6 F 5) 4] 2 and AcOH in 1,4-dioxane at 100 °C led to the corresponding products with moderate to excellent yields .Molecular Structure Analysis

The molecular formula of 6-fluoro-5-iodo-1H-indazole is C7H4FIN2 . It has a molecular weight of 262.02 g/mol . The InChI code is 1S/C7H4FIN2/c8-5-2-7-4 (1-6 (5)9)3-10-11-7/h1-3H, (H,10,11) .Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The reactions in HCl (aq) should afford the indazolium salts .Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a topological polar surface area of 28.7 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 .Applications De Recherche Scientifique

Synthesis of Indazoles

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . The synthesis of 1H-indazoles involves strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Medicinal Applications

Indazole compounds have been investigated and applied in producing various biologically active compounds. These include:

Antihypertensive Agents: Indazole compounds have been used in the development of antihypertensive agents .

Anticancer Agents: Indazole compounds have shown potential in the development of anticancer agents .

Antidepressant Agents: Indazole compounds have also been used in the development of antidepressant agents .

Anti-inflammatory Agents: Indazole compounds have been used in the development of anti-inflammatory agents .

Antibacterial Agents: Indazole compounds have shown potential in the development of antibacterial agents .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Synthesis of Chk1 Inhibitors

6-Iodo-1H-indazole, a compound closely related to 6-fluoro-5-iodo-1H-indazole, is an intermediate used to synthesize inhibitors of Chk1 .

HIV Protease Inhibitors

Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .

Serotonin Receptor Antagonists

Indazole compounds have been used in the development of serotonin receptor antagonists .

Aldol Reductase Inhibitors

Indazole compounds have been used in the development of aldol reductase inhibitors .

Acetylcholinesterase Inhibitors

Indazole compounds have been used in the development of acetylcholinesterase inhibitors .

Mécanisme D'action

Target of Action

Indazole-containing heterocyclic compounds are known to have a wide variety of medicinal applications, suggesting that they interact with multiple targets .

Mode of Action

Indazole derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives are known to influence several biochemical pathways, leading to their diverse medicinal applications .

Result of Action

Given the medicinal applications of indazole derivatives, it can be inferred that these compounds have significant effects at the molecular and cellular levels .

Action Environment

Factors such as temperature, ph, and presence of other molecules can potentially affect the action of indazole derivatives .

Safety and Hazards

Orientations Futures

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . This suggests a promising future direction for the development of new drugs based on the indazole scaffold .

Propriétés

IUPAC Name |

6-fluoro-5-iodo-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAYDNUIYXDTJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744103 |

Source

|

| Record name | 6-Fluoro-5-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-5-iodo-1H-indazole | |

CAS RN |

1260384-77-7 |

Source

|

| Record name | 6-Fluoro-5-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-amine 2hcl](/img/structure/B582344.png)

![5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid](/img/structure/B582346.png)

![4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline](/img/structure/B582352.png)